REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[C:5](Cl)=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH3:2].[NH3:12]>C(O)C>[CH2:1]([NH:3][C:4]1[C:5]([NH2:12])=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH3:2]
|
Name
|
|
Quantity
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0.31 g
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Type
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reactant
|
Smiles
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C(C)NC=1C(=NC=NC1Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution was cooled
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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CUSTOM
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Details
|
The residue was partitioned between ethyl acetate (20 mL) and dilute brine (10 mL)
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Type
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CUSTOM
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Details
|
The organic layer was dried
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC=1C(=NC=NC1Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.24 mmol | |
AMOUNT: MASS | 0.214 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |